Product packaging for 2-(2,5-Dimethylthiophen-3-yl)ethanol(Cat. No.:CAS No. 26421-50-1)

2-(2,5-Dimethylthiophen-3-yl)ethanol

Cat. No.: B2963209
CAS No.: 26421-50-1
M. Wt: 156.24
InChI Key: UOSGVMNPXNASFC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)ethanol is a high-value synthetic intermediate incorporating both a 2,5-dimethylthiophene ring and a flexible ethanol functional group. This structure makes it a versatile building block in organic synthesis, particularly in the development of novel compounds for medicinal chemistry and materials science. Thiophene derivatives are recognized for their wide spectrum of therapeutic properties, including serving as anti-inflammatory agents, serotonin antagonists for neurological research, and antimicrobial compounds . The 2,5-dimethylthiophene moiety is a known structural component in various biologically active molecules and is itself approved for use as a food flavouring additive, indicating its broad utility . Researchers value this compound for its potential in creating combinatorial libraries to discover new lead molecules. The electron-rich thiophene system can undergo various electrophilic substitution reactions, allowing for further functionalization, while the ethanol side chain can be used to link the thiophene core to other complex structures or to modify solubility. This chemical is provided strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses and is absolutely not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12OS B2963209 2-(2,5-Dimethylthiophen-3-yl)ethanol CAS No. 26421-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-6-5-8(3-4-9)7(2)10-6/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSGVMNPXNASFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 2 2,5 Dimethylthiophen 3 Yl Ethanol

Functionalization of the Ethanol (B145695) Side Chain

The primary alcohol moiety of the ethanol side chain in 2-(2,5-dimethylthiophen-3-yl)ethanol is a prime site for various functional group interconversions. These reactions pave the way for creating a diverse array of derivatives, including carboxylic acids and halogenated compounds, which can serve as intermediates for further synthesis.

Oxidation Reactions to Carboxylic Acids

The primary alcohol of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(2,5-dimethylthiophen-3-yl)acetic acid. This transformation is a fundamental process in organic synthesis, converting a neutral, nucleophilic alcohol into an acidic functional group. A variety of oxidizing agents can accomplish this conversion, ranging from classic chromium-based reagents to more modern, milder systems. libretexts.org The choice of reagent often depends on the desired yield, substrate tolerance, and reaction conditions.

The oxidation typically proceeds in two stages: an initial oxidation to the aldehyde intermediate, followed by further oxidation to the carboxylic acid. libretexts.org To ensure the reaction goes to completion and to prevent the isolation of the aldehyde, reaction conditions such as heating under reflux and using an excess of the oxidizing agent are commonly employed. libretexts.org The resulting 2-(2,5-dimethylthiophen-3-yl)acetic acid is a valuable synthetic building block, analogous to other thiopheneacetic acid derivatives used in various applications. nih.govchemicalbook.com

Below is a table summarizing common oxidizing agents used for the conversion of primary alcohols to carboxylic acids.

Oxidizing Agent/SystemTypical ConditionsNotes
Potassium Dichromate (K₂Cr₂O₇)Dilute H₂SO₄, heat under refluxA strong, traditional oxidizing agent. The reaction mixture turns from orange to green. libretexts.org
Chromium Trioxide (CrO₃) - Jones ReagentAcetone, H₂SO₄A powerful oxidant, useful for a wide range of alcohols.
Potassium Permanganate (KMnO₄)Basic or acidic solution, heatA very strong and often less selective oxidizing agent.
TEMPO/NaOClCH₂Cl₂, aqueous NaHCO₃A milder, metal-free alternative that proceeds via the aldehyde.

Halogenation and Subsequent Reactions

The hydroxyl group of the ethanol side chain can be substituted with a halogen (Cl, Br, I) to form 3-(2-haloethyl)-2,5-dimethylthiophene. This conversion of an alcohol to an alkyl halide is a key step that transforms the side chain into a reactive electrophilic center, opening pathways for nucleophilic substitution reactions.

Several standard reagents are employed for this halogenation. youtube.comstudysmarter.co.uk For instance, thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. youtube.com The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄), is another method to achieve this transformation under mild conditions. More recent methods utilize reagents like XtalFluor-E in combination with tetraethylammonium (B1195904) halides, which offer the advantage of producing water-soluble byproducts, simplifying the purification process. organic-chemistry.orgresearchgate.net

Once the halogenated derivative, such as 3-(2-bromoethyl)-2,5-dimethylthiophene, is formed, it becomes a versatile substrate for a variety of subsequent nucleophilic substitution (SN2) reactions. The primary alkyl halide is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the terminus of the side chain. nih.govnih.gov

Examples of subsequent reactions include:

Cyanation: Reaction with sodium or potassium cyanide to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097) Introduction: Reaction with sodium azide to form an alkyl azide, a precursor for amines via reduction or for the synthesis of triazoles.

Etherification: Reaction with alkoxides (e.g., sodium ethoxide) in a Williamson ether synthesis to form ethers.

Thioether Formation: Reaction with thiolates to generate thioethers.

Reactions Involving the Thiophene (B33073) Ring System

The 2,5-dimethylthiophene (B1293386) core of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. stackexchange.com The existing substituents on the ring—the two methyl groups at positions 2 and 5, and the 2-hydroxyethyl group at position 3—collectively direct incoming electrophiles to the only unsubstituted carbon, the C4 position. This high degree of regioselectivity is a key feature of the reactivity of this heterocyclic system. researchgate.netnih.govyoutube.comlibretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of thiophenes. xmu.edu.cn The rate and regioselectivity are strongly influenced by the nature of both the substituent groups on the ring and the incoming electrophile.

Acylation Reactions

Friedel-Crafts acylation is a robust method for introducing an acyl group onto the thiophene ring. rsc.orgnih.gov In the case of this compound, the reaction with an acylating agent (such as an acyl chloride or acid anhydride) in the presence of a Lewis acid catalyst will yield a 4-acylated product. google.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. stackexchange.com

The directing effects of the C2-methyl, C5-methyl, and C3-ethanol substituents all favor substitution at the C4 position, leading to a single major product. This high regioselectivity simplifies the synthesis of compounds like 1-(4-(2-hydroxyethyl)-2,5-dimethylthiophen-3-yl)ethan-1-one. The product of acylating the parent 2,5-dimethylthiophene, 3-acetyl-2,5-dimethylthiophene (B1297827), is a known compound, demonstrating the feasibility of this reaction on the ring system. nih.gov

Lewis Acid CatalystCommon Acylating Agents
Aluminum Chloride (AlCl₃)Acetyl Chloride, Propionyl Chloride
Tin(IV) Chloride (SnCl₄)Acetic Anhydride (B1165640)
Boron Trifluoride (BF₃)Benzoyl Chloride
Zinc Chloride (ZnCl₂)Acid Anhydrides
Nitration Reactions

Nitration of the thiophene ring introduces a nitro (-NO₂) group, another important functional group for further synthetic transformations. Due to the high reactivity of the thiophene ring, nitration must often be carried out under milder conditions than those used for less reactive aromatic compounds like benzene (B151609), in order to avoid oxidation and degradation of the ring. stackexchange.com

For this compound, nitration will also occur selectively at the C4 position. Reagents such as nitric acid in acetic anhydride or trifluoroacetic anhydride are commonly used for the controlled nitration of reactive heterocycles. semanticscholar.orgresearchgate.net The resulting product, 4-nitro-2-(2,5-dimethylthiophen-3-yl)ethanol, contains a versatile nitro group that can be reduced to an amine, which in turn can be diazotized or participate in other reactions. The nitration of substituted thiophenes is a well-established method for producing nitrothiophenes, which are valuable intermediates in medicinal and materials chemistry. researchgate.netrsc.orgresearchgate.netresearchgate.net

Halogenation Reactions

The halogenation of this compound can occur at either the thiophene ring or the ethanol side chain, depending on the reaction conditions. The thiophene ring is highly susceptible to electrophilic substitution and reacts readily with halogens, often even at low temperatures and in the dark. iust.ac.irderpharmachemica.com The rate of halogenation for a thiophene ring is significantly faster than that of benzene. iust.ac.irderpharmachemica.com

Conversely, halogenation of the ethanol side chain involves the substitution of the hydroxyl (-OH) group. This is a standard transformation for alcohols and can be achieved using various reagents. youtube.com Common methods include reaction with phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination, which typically proceed without carbocation rearrangements. youtube.com For iodination, a mixture of red phosphorus and iodine can be used, which forms phosphorus triiodide in situ. chemguide.co.uk Another method involves using a mixture of an alkali metal iodide, like potassium iodide, with a strong, non-oxidizing acid such as phosphoric acid to generate hydrogen iodide for the reaction. chemguide.co.uk

Formation of Thiophenium Salts

The sulfur atom in the thiophene ring of this compound can act as a nucleophile, adding to an electrophilic species to form a thiophenium salt. derpharmachemica.com In these salts, the sulfur atom becomes positively charged and is typically tetrahedral (sp³ hybridized). derpharmachemica.com The reaction is particularly efficient for thiophenes that are substituted with multiple alkyl groups, as the electron-donating nature of these groups enhances the nucleophilicity of the sulfur atom. derpharmachemica.com The synthesis of stable thiophenium salts, such as dibenzothiophenium salts, can be achieved by reacting the parent heterocycle with reagents like triflic anhydride in the presence of a suitable substrate. mdpi.com

Role as a Precursor in Heterocyclic Synthesis

A significant application of this compound is its role as a starting material for the synthesis of various heterocyclic compounds. These syntheses generally require a carbonyl functional group (an aldehyde or a ketone) to undergo the necessary condensation and cyclization reactions. Therefore, this compound must first be oxidized to a suitable carbonyl intermediate. For the reactions outlined below, the key precursor documented in the literature is the isomeric ketone, 3-acetyl-2,5-dimethylthiophene . researchgate.netacs.orgscbt.com This ketone serves as a direct starting material for the formation of chalcones and Schiff bases, which are then converted into other important heterocyclic systems.

Condensation Reactions for Chalcone (B49325) Formation

Chalcones, or 1,3-diaryl-2-propene-1-ones, are key intermediates in the synthesis of flavonoids and other heterocyclic compounds. jetir.org They are typically synthesized via a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde. pnrjournal.comwikipedia.org

The precursor, 3-acetyl-2,5-dimethylthiophene, readily participates in this reaction. For instance, it undergoes a microwave-assisted condensation with 9-ethyl-9H-carbazole-3-carbaldehyde to produce the corresponding chalcone, 1-(2,5-Dimethylthiophen-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one. acs.org Similarly, it can react with terephthalaldehyde (B141574) under ultrasonic irradiation to form bis-chalcones. researchgate.net

Table 1: Synthesis of Chalcones from 3-Acetyl-2,5-dimethylthiophene

Aldehyde ReactantReaction ConditionsProductReference
9-ethyl-9H-carbazole-3-carbaldehydeMicrowave irradiation1-(2,5-Dimethylthiophen-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one acs.org
TerephthalaldehydeUltrasonic irradiation, Aldol condensationBis-chalcone derivative researchgate.net

Cyclization Reactions to Pyrazolines and Pyrimidines

The chalcones derived from 3-acetyl-2,5-dimethylthiophene are versatile synthons for building more complex nitrogen-containing heterocycles like pyrazolines and pyrimidines. pnrjournal.com

Pyrazolines are five-membered heterocyclic compounds typically synthesized by the cyclization of chalcones with hydrazine (B178648) or its derivatives. thepharmajournal.comrdd.edu.iq For example, 1-(2,5-Dimethylthiophen-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one can be converted into its corresponding pyrazoline derivative through this method. acs.org The reaction involves the addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration. nih.gov

Pyrimidines are six-membered aromatic heterocycles that can also be synthesized from chalcones. The reaction involves condensation with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328) hydrochloride, typically under basic conditions. researchgate.netnih.gov The chalcone 1-(2,5-Dimethylthiophen-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one has been successfully cyclized to form a pyrimidine (B1678525) derivative. acs.org

Table 2: Heterocyclic Synthesis from Thiophene-Containing Chalcones

Chalcone PrecursorReagentProduct ClassGeneral ConditionsReference
(2E)-1-(2,5-dimethylthiophen-3-yl)-3-aryl-prop-2-en-1-oneHydrazine hydratePyrazolineReflux in a suitable solvent like ethanol or acetic acid acs.org
(2E)-1-(2,5-dimethylthiophen-3-yl)-3-aryl-prop-2-en-1-oneUrea, Thiourea, or GuanidinePyrimidineReflux in ethanol with a base (e.g., KOH) acs.orgnih.gov

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are fused heterocyclic systems synthesized through a one-pot, multi-component reaction. nih.govresearchgate.net The typical procedure involves the condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl acetoacetate. arakmu.ac.irmdpi.com In this context, the aldehyde (2,5-dimethylthiophen-3-yl)acetaldehyde, obtained from the oxidation of this compound, could serve as the aldehyde component. The reaction proceeds through a series of condensation and cyclization steps, often facilitated by a catalyst, to yield the final pyranopyrazole structure. nih.govarakmu.ac.ir Thiophene aldehydes are known to be effective substrates in this type of reaction. mdpi.com

Schiff Base Formation

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or a ketone. The ketone 3-acetyl-2,5-dimethylthiophene is a known precursor for the synthesis of such compounds. scbt.com It reacts with various primary amines to form the corresponding ketimines. Furthermore, it is used in the synthesis of related derivatives like 3-acetyl-2,5-dimethylthiophene thiosemicarbazone and 3-acetyl-2,5-dimethylthiophene semicarbazone, which are formed from its reaction with thiosemicarbazide (B42300) and semicarbazide, respectively. scbt.com

Glycosylation Reactions (N- and C-Glycosylation)

Glycosylation involves the attachment of a carbohydrate moiety to the alcohol group of this compound, forming a glycoside. This transformation can significantly enhance the water solubility and bioavailability of the parent molecule. nih.gov The primary alcohol of this compound serves as a nucleophile (glycosyl acceptor) that attacks an electrophilic anomeric center of a sugar derivative (glycosyl donor). Both chemical and enzymatic methods are applicable for the synthesis of O-glycosides from primary alcohols. mdpi.com

N-Glycosylation: It is important to clarify that N-glycosylation involves the formation of a glycosidic bond to a nitrogen atom of an aglycone. Since this compound lacks a nitrogen-containing functional group suitable for direct N-glycosylation, this type of modification would require prior chemical modification of the starting material to introduce a primary or secondary amine.

C-Glycosylation: C-glycosylation results in a carbon-carbon bond between the anomeric carbon of the sugar and the aglycone. Direct C-glycosylation of the thiophene ring of this compound would be a complex synthetic challenge. More commonly, C-glycosides are synthesized through multi-step sequences where the C-C bond is formed by reacting a carbohydrate-derived electrophile or nucleophile with a suitable precursor to the aglycone.

O-Glycosylation Strategies:

Chemical Glycosylation: A common approach for O-glycosylation of primary alcohols is the Koenigs-Knorr reaction or its modern variants. This involves reacting the alcohol with a glycosyl halide (e.g., bromide or chloride) in the presence of a promoter, typically a heavy metal salt like silver triflate or mercury(II) cyanide. The stereochemical outcome at the anomeric center is influenced by the protecting groups on the sugar donor and the reaction conditions. nih.gov For instance, a participating group at the C-2 position of the glycosyl donor (like an acetyl or benzoyl group) generally leads to the formation of a 1,2-trans-glycoside.

Enzymatic Glycosylation: Biocatalytic methods offer a green and highly selective alternative for glycosylation. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form new glycosides. mdpi.com In a kinetically controlled approach, a glycosyl donor with a good leaving group is used, and the enzyme transfers the sugar moiety to the acceptor alcohol. Glycosyltransferases are another class of enzymes that catalyze the transfer of a sugar from an activated donor (like a nucleotide sugar) to an acceptor with high regio- and stereoselectivity. mdpi.com

Glycosylation Method Glycosyl Donor Example Promoter/Catalyst Typical Product Key Features
Chemical (Koenigs-Knorr)Acetobromo-α-D-glucoseSilver triflate2-(2,5-Dimethylthiophen-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideWell-established, versatile, requires stoichiometric promoters.
Enzymatic (Transglycosylation)p-Nitrophenyl-α-D-glucopyranosideα-Glucosidase2-(2,5-Dimethylthiophen-3-yl)ethyl α-D-glucopyranosideHigh stereoselectivity, mild reaction conditions, no protecting groups needed.

Acylation Reactions

Acylation of the primary alcohol group in this compound to form an ester is a fundamental transformation. This reaction is often used to introduce a protecting group or to synthesize derivatives with altered lipophilicity.

Chemical Acylation: The most straightforward method for the acylation of a primary alcohol is the reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. youtube.com Common bases include pyridine (B92270), triethylamine, or 4-(dimethylamino)pyridine (DMAP), which act as catalysts and scavengers for the acidic byproduct (e.g., HCl). youtube.com The reaction is typically performed in an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. Microwave-assisted acylation using neat acetic anhydride has also been reported as a rapid and efficient method for acylating alcohols. nih.gov

Enzymatic Acylation: Lipases are widely used enzymes for the enantioselective acylation of alcohols in non-aqueous media. libretexts.org This process, often termed transesterification, involves reacting the alcohol with an acyl donor, such as a vinyl ester (e.g., vinyl acetate) or an anhydride. researchgate.net The use of a vinyl ester is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known for their broad substrate scope and high efficiency in organic solvents. libretexts.org

Acylation Method Acylating Agent Catalyst/Base Typical Product Key Features
ChemicalAcetyl chloridePyridine2-(2,5-Dimethylthiophen-3-yl)ethyl acetateHigh yield, fast reaction, suitable for large scale.
ChemicalAcetic anhydrideDMAP2-(2,5-Dimethylthiophen-3-yl)ethyl acetateMilder than acyl chlorides, high yielding.
EnzymaticVinyl acetateLipase (e.g., CALB)2-(2,5-Dimethylthiophen-3-yl)ethyl acetateMild conditions, high selectivity, environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of 2 2,5 Dimethylthiophen 3 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(2,5-Dimethylthiophen-3-yl)ethanol, both ¹H NMR and ¹³C NMR would be required for a complete structural elucidation.

Proton (¹H) NMR spectroscopy would provide critical information on the number of different types of protons and their neighboring environments in this compound. The spectrum would be expected to show distinct signals for the protons of the two methyl groups, the single aromatic proton on the thiophene (B33073) ring, the two methylene (B1212753) groups of the ethanol (B145695) side chain, and the hydroxyl proton. The chemical shifts (δ), signal multiplicity (e.g., singlet, triplet), and coupling constants (J) would confirm the connectivity of the molecule.

Expected ¹H NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Thiophene Ring Proton (H4)~6.5-7.0Singlet (s)N/A
Methylene Protons (-CH₂-OH)~3.7-3.9Triplet (t)~6-7
Methylene Protons (Ar-CH₂-)~2.7-2.9Triplet (t)~6-7
Methyl Protons (C2-CH₃)~2.3-2.5Singlet (s)N/A
Methyl Protons (C5-CH₃)~2.2-2.4Singlet (s)N/A
Hydroxyl Proton (-OH)Variable (broad singlet)Broad Singlet (br s)N/A

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between the sp²-hybridized carbons of the thiophene ring and the sp³-hybridized carbons of the methyl and ethanol substituents.

Expected ¹³C NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiophene Ring Carbon (C2)~135-140
Thiophene Ring Carbon (C3)~130-135
Thiophene Ring Carbon (C4)~120-125
Thiophene Ring Carbon (C5)~133-138
Methylene Carbon (-CH₂-OH)~60-65
Methylene Carbon (Ar-CH₂-)~28-33
Methyl Carbon (C2-CH₃)~14-16
Methyl Carbon (C5-CH₃)~13-15

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of the hydroxyl (-OH) group and the substituted thiophene ring.

Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on reported experimental data.)

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (sp², Aromatic)3000-3100Medium
C-H Stretch (sp³, Aliphatic)2850-3000Medium-Strong
C=C Stretch (Thiophene Ring)1500-1600Medium
C-O Stretch (Alcohol)1050-1260Strong
C-S Stretch (Thiophene Ring)600-800Medium-Weak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's chemical composition and distinguishing it from isomers. For the molecular formula C₈H₁₂OS, the expected exact mass would be calculated and compared to the experimental value.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable structural clues. For this compound, fragmentation would likely involve the loss of small molecules like water (H₂O) from the alcohol, cleavage of the ethyl side chain, and fragmentation of the thiophene ring. A key fragment would be the tropylium-like ion resulting from benzylic cleavage, which would be particularly stable.

Expected Key Fragments in the EI-MS of this compound (Note: This table is predictive and not based on reported experimental data.)

m/z Value Possible Fragment Ion Formation Pathway
156[C₈H₁₂OS]⁺Molecular Ion (M⁺)
139[C₈H₁₁S]⁺Loss of OH radical
125[C₇H₉S]⁺Cleavage of the C-C bond adjacent to the ring (Benzylic cleavage)
111[C₆H₇S]⁺Further fragmentation of the thiophene ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for determining molecular structures, bond lengths, bond angles, and understanding intermolecular interactions that govern the packing of molecules in the solid state. While a single crystal structure for the parent compound, this compound, is not publicly available, analysis of closely related thiophene derivatives offers significant insight into the likely structural characteristics.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed. Although data for this compound is not available, studies on derivatives provide valuable crystallographic parameters.

For instance, the crystal structure of (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one, a compound containing the same 2,5-dimethylthiophen-3-yl moiety, has been determined. nih.gov This compound crystallizes in the monoclinic space group P2₁/c. The benzene (B151609) ring and the dimethylthiophene ring in this molecule are nearly coplanar, with a dihedral angle of 12.00(6)°. nih.gov Another related structure, ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, also crystallizes in a monoclinic system (P2₁/c), demonstrating a common packing motif for thiophene derivatives. researchgate.net

The crystallographic data for these related compounds are summarized in the interactive table below.

Compound (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one nih.govEthyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate researchgate.net
Formula C₁₅H₁₃NO₃SC₁₇H₁₈N₂O₃S₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.3802(5)7.8835(10)
b (Å) 13.7973(9)16.591(2)
c (Å) 13.4638(8)15.231(2)
β (°) ** 96.997(3)114.755(2)
V (ų) **1360.77(15)1723.2(4)
Z 44

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structure of (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one, intermolecular C–H···O hydrogen bonds are significant. nih.gov These interactions link molecules into dimers, forming characteristic R₂²(14) and R₂²(26) ring motifs. nih.gov The carbonyl oxygen and the nitro group's oxygen atoms act as hydrogen bond acceptors, while C-H groups from the nitrophenyl and methyl groups act as donors. nih.gov

Similarly, in ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, weak C–H···O hydrogen bonds link molecules to form chains of rings. researchgate.net Furthermore, weak C–H···π interactions involving the thiophene ring and π–π stacking with a centroid–centroid distance of 3.772(10) Å contribute to the crystal's stability. researchgate.net The introduction of alkyl substituents on thiophene-based molecules has been shown to weaken intermolecular interactions, which can, in turn, affect properties like melting point and solubility. rsc.org

The hydroxyl group in this compound would be expected to be a strong hydrogen bond donor, likely leading to the formation of O–H···O hydrogen-bonded chains or rings, a dominant feature in its crystal packing. The thiophene ring itself can act as a weak hydrogen bond acceptor (C–H···S) or participate in C–H···π and π–π stacking interactions. nih.gov

Pressure-Induced Phase Transitions in Related Thiophene Systems

The application of high pressure can induce significant changes in the crystal structure of a material, leading to phase transitions. These transitions occur as the crystalline solid rearranges to a more thermodynamically stable form under the new pressure conditions. While there is no specific research available on pressure-induced phase transitions for this compound or closely related thiophene systems in the provided search results, the study of such phenomena in other organic molecular crystals is an active area of research. researchgate.netosti.gov

In organic compounds, even modest pressures of a few gigapascals (GPa) can lead to drastic structural changes. osti.gov These transitions can involve changes in molecular conformation, alterations in intermolecular interactions, and a complete rearrangement of the crystal packing, often resulting in a more densely packed structure. researchgate.net For example, studies on energetic materials have revealed rich pressure-induced polymorphism, with multiple high-pressure forms identified. researchgate.net The investigation of how pressure affects thiophene-based systems could reveal novel solid-state structures and properties, but this remains an area requiring further experimental exploration.

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in mass, providing information on decomposition and thermal stability, while DSC measures the heat flow associated with transitions like melting, crystallization, and glass transitions.

Currently, there is a lack of publicly available experimental data from thermal analysis studies specifically for this compound. Such studies would be valuable to determine its melting point, boiling point, and decomposition temperature, thereby providing a comprehensive profile of its thermal stability. This information is critical for understanding the material's behavior under different temperature regimes and for its potential application in various fields.

Applications in Advanced Materials Science

Non-Linear Optical (NLO) Materials Development

Thiophene (B33073) derivatives are a cornerstone in the development of organic non-linear optical (NLO) materials due to their excellent charge transport properties and the ability of the sulfur atom's lone pair electrons to enhance polarizability. The NLO response in organic molecules is typically achieved by creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge.

The 2-(2,5-Dimethylthiophen-3-yl)ethanol molecule serves as an excellent starting point for such NLO chromophores. The 2,5-dimethylthiophene (B1293386) ring acts as an effective π-bridge and a moderate electron donor. The terminal ethanol (B145695) group provides a reactive site for attaching potent electron-acceptor groups, such as cyano or nitro moieties, through esterification or other coupling reactions. This modular approach allows for the fine-tuning of the NLO properties. Research on analogous donor-acceptor thiophene systems has demonstrated significant third-order NLO susceptibility, which is critical for applications in all-optical switching and optical data processing. researchgate.net For instance, chromophores designed with thiophene bridges exhibit strong NLO performance useful in photonic and optoelectronic devices. researchgate.net

Table 1: NLO Properties of Selected Thiophene-Based Chromophores
Compound NameStructure TypeKey NLO PropertyPotential Application
(E)‐2‐(4‐nitrostyryl)‐5‐phenylthiopheneDonor-π-AcceptorEfficient 3rd Order NLO ResponseAll-Optical Switching
3-(4-(diethylamino)phenyl)-2-(5-formylthiophen-2-yl)acrylonitrileDonor-π-Acceptorβeff = 2.9 × 10⁻¹¹ m/WOptical Limiting
Poly(2,5-bis(but-2-ynyloxy) benzoate) with diacetylene chromophorePolymericχzzz(2) ≈ 280 pm V⁻¹Second Harmonic Generation

Optoelectronic Applications

The favorable electronic and optical properties of the thiophene ring system make its derivatives, including this compound, prime candidates for a range of optoelectronic applications.

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is the basis for molecular switches and optical data storage. Diarylethenes with heterocyclic aryl rings are a leading class of photochromic materials. The incorporation of 2,5-dimethylthiophene units into diarylethene structures has been shown to produce systems with excellent thermal stability and fatigue resistance. researchgate.net

The this compound molecule can be used to synthesize such photochromic compounds. The thiophene moiety provides the photoactive component, while the ethanol group allows for its integration into larger molecular architectures or polymer matrices. Upon irradiation with UV light, the thiophene ring can undergo a reversible cyclization reaction, leading to a significant change in the molecule's absorption spectrum and, consequently, its color. This switching capability is essential for creating rewritable optical media and light-controlled molecular devices. rsc.org

Laser dyes are complex organic molecules that can sustain population inversion and exhibit stimulated emission when optically pumped. Thiophene-based scaffolds are frequently used in the design of novel dyes for applications such as dye-sensitized solar cells and voltage-sensitive probes. uconn.eduresearchgate.net These dyes are engineered to have high fluorescence quantum yields and photostability.

By chemically modifying this compound, it is possible to create new dye molecules. For example, condensation of the ethanol group with aromatic aldehydes or coupling the thiophene ring to other conjugated systems can extend the π-system, shifting the absorption and emission wavelengths into the visible or near-infrared regions of the spectrum. The dimethyl substitution on the thiophene ring can enhance solubility and prevent unwanted aggregation, which are desirable properties for laser dyes.

Optical limiting materials are designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser light. Their transmittance decreases as the intensity of the incident light increases. The mechanism often involves non-linear absorption processes like two-photon absorption or reverse saturable absorption.

Thiophene-based dyes with strong donor-acceptor character have demonstrated excellent optical limiting performance. researchgate.net The this compound unit can be functionalized to create such structures. The electron-rich dimethylthiophene core combined with a strong electron-acceptor group enhances the intramolecular charge transfer, which can lead to a large effective nonlinear absorption coefficient, making the resulting material suitable for optical limiting applications.

Electrochemical Sensing and Device Applications

The thiophene moiety is electroactive, meaning it can be reversibly oxidized and reduced. This property, combined with the chemical reactivity of the ethanol group, makes this compound a promising candidate for building electrochemical sensors.

The molecule can be incorporated into sensor designs in two primary ways. First, it can be polymerized via electropolymerization of the thiophene ring to form a conductive polymer film on an electrode surface. This polythiophene derivative film can then act as the sensing material. Second, the ethanol group can be used to chemically graft the molecule onto a modified electrode surface, for example, through ester linkages to a self-assembled monolayer. The resulting functionalized electrode can be used for the selective detection of various analytes. While many modern ethanol biosensors utilize enzymes and nanocomposites for detection mdpi.com, materials based on thiophene derivatives offer a route to developing reagentless sensors where the polymer's conductivity or redox state changes upon interaction with the target analyte.

Table 2: Characteristics of Different Ethanol Sensing Technologies
Sensor TypeSensing Material ExampleOperating PrincipleKey Advantage
Mixed-Potential SensorAu-WO₃/rGOCatalysis of ethanol and potential difference measurementHigh sensitivity (ppb level)
Enzymatic BiosensorAlcohol Dehydrogenase/NanocompositeEnzymatic oxidation of ethanol and detection of NADHHigh specificity
Conducting Polymer Sensor (Potential)Poly(this compound)Change in polymer conductivity upon analyte interactionPotentially simple, reagentless design

Polymer Chemistry and Supramolecular Assemblies

The dual functionality of this compound makes it an exceptionally useful monomer for creating advanced polymers and supramolecular structures.

Conjugated Polymers : The thiophene ring can undergo oxidative polymerization, either chemically or electrochemically, to form polythiophenes. These polymers are conductive and have interesting optical properties. The pendant ethanol group on each monomer unit provides a site for post-polymerization modification, allowing for the tuning of the polymer's solubility, processability, and functionality.

Polyesters and Polyurethanes : The terminal ethanol group can participate in traditional condensation polymerization reactions. For example, reacting it with dicarboxylic acids or diisocyanates would yield polyesters or polyurethanes, respectively. In these polymers, the electronically active dimethylthiophene units would be incorporated into the polymer backbone, creating materials that combine desirable mechanical properties with optoelectronic functionality.

Supramolecular Assemblies : Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional structures through non-covalent interactions. Thiophene-based molecules are known to form ordered nanostructures. thieme-connect.com The structure of this compound, with its potential for hydrogen bonding via the hydroxyl group and π-π stacking via the thiophene ring, makes it a candidate for designing self-assembling systems. These ordered assemblies are crucial for optimizing charge transport in organic electronic devices like organic thin-film transistors (OTFTs). acs.org

Role As a Key Building Block in Complex Organic Synthesis

Precursor for Advanced Organic Intermediates

The chemical structure of 2-(2,5-Dimethylthiophen-3-yl)ethanol makes it an ideal starting point for the synthesis of more complex and functionally diverse organic intermediates. The hydroxyl group can be readily converted into other functional groups such as halides, tosylates, or azides, opening pathways for nucleophilic substitution reactions. Furthermore, the thiophene (B33073) ring itself is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.

Research on related thiophene structures highlights their role as precursors. For instance, 2-acetylthiophenes are valuable intermediates for preparing biologically active thiophene analogues. mdpi.com The ketone function in these molecules is a versatile handle for further chemical transformations. mdpi.com Similarly, 2-thiopheneethanol (B144495), a close structural analogue, is a key intermediate in the synthesis of compounds like 2-thiophene ethyl amine. google.com The reactions of di(thiophen-2-yl)alkane diones, such as bromination and reduction, further demonstrate how thiophene-containing molecules can be systematically modified to create advanced intermediates for various applications. nih.gov

The reactivity of the thiophene core, combined with the versatility of the ethanol (B145695) side chain, allows this compound to be a foundational element in multi-step synthetic sequences, leading to valuable and complex molecular architectures.

Precursor CompoundReaction TypeProduct/Intermediate ClassReference
2-AcetylthiophenesChloroformylation, Cyclisation5-Aryl-2-acetylthiophenes mdpi.com
2-BromothiopheneHeck Reaction, Selective Reduction2-Thiopheneethanol google.com
Di(thiophen-2-yl)alkane dionesBromination, ReductionBrominated and Reduced Diketones nih.gov
3-Acetyl-2,5-dimethylthiophene (B1297827)Crossed-Aldol Condensation(2E)-3-Aryl-1-(thien-3-yl)-prop-2-en-1-ones researchgate.net

Scaffold for Heterocyclic Ring Systems

The inherent structure of this compound makes it a suitable scaffold for the construction of more elaborate heterocyclic ring systems. The thiophene ring can act as an anchor or a participating component in cyclization reactions, leading to the formation of fused or spirocyclic systems. The ethanol side chain can be functionalized and strategically positioned to react with other parts of the molecule or with external reagents to close a new ring.

Studies on analogous thiophene-containing molecules have demonstrated this principle effectively. For example, di(thiophen-2-yl)alkane diones undergo acid-catalyzed cyclocondensation reactions to yield products containing new cyclopentene (B43876) or cyclohexene (B86901) rings fused or linked to the thiophene core. nih.gov Another powerful example involves the intramolecular cyclization of carbenes derived from thiophene-containing precursors. The catalytic decomposition of 2-(2'-diazoacetylphenyl)thiophene generates a carbene that attacks the thiophenic sulfur, leading to the formation of a complex, polycyclic thiophenium ylide intermediate which rearranges into novel heterocyclic frameworks. scispace.com Furthermore, the thiophene motif is used to construct linked heterocyclic systems, such as in N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are synthesized by splicing the thiophene and nicotinic acid heterocycles. mdpi.com These examples underscore the utility of the thiophene core as a foundational scaffold for building diverse and complex heterocyclic structures.

Starting ScaffoldReaction TypeResulting Heterocyclic SystemReference
Di(thiophen-2-yl)alkane dionesAcid-Catalyzed CyclocondensationThienyl-substituted cyclopentenes/cyclohexenes nih.gov
2-(2'-Diazoacetylphenyl)thiopheneIntramolecular Carbene CyclizationDihydro-inda[1,2-1,2]cyclopropa[1,3-b]thiophen-6-one scispace.com
Thiophen-2-amineAcylationN-(thiophen-2-yl) nicotinamides mdpi.com
Ketene N,S-acetalsIntramolecular CyclizationTetrasubstituted thiophenes nih.gov

Chiral Synthesis Applications for Related Compounds

While specific chiral applications of this compound are not extensively detailed, the broader family of thiophene derivatives is of significant importance in asymmetric synthesis. The thiophene ring serves as a rigid and electronically distinct backbone for the design of chiral ligands and auxiliaries, which are essential for controlling the stereochemical outcome of chemical reactions.

A prominent example is the asymmetric synthesis of (S)-duloxetine, which involves the highly enantioselective transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone to produce the chiral alcohol (S)-2-tosyloxy-1-(2-thiophenyl)ethanol with 95% enantiomeric excess. researchgate.net This demonstrates that a hydroxyl-bearing side chain attached to a thiophene ring can be a key stereocenter.

Furthermore, C2-symmetric chiral ligands based on the thiophene framework, such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene, have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions. nih.gov Similarly, chiral thiophene-2,5-bis(amino-alcohol) ligands have been used to create highly efficient Lewis acid catalysts for enantioselective Aldol (B89426) reactions. nih.gov The development of chiral polythiophenes from functionalized monomeric precursors also highlights the role of thiophene derivatives in creating chiral materials for applications like chiral sensors and catalysts. nih.gov These examples collectively establish that thiophene-containing molecules are powerful tools in the field of chiral synthesis.

Thiophene Derivative ClassAsymmetric ApplicationAchieved OutcomeReference
2-Tosyloxy-1-(2-thiophenyl)ethanoneAsymmetric Transfer HydrogenationChiral (S)-alcohol (95% ee) researchgate.net
2,5-Bis(oxazolinyl)thiopheneCu-Catalyzed Friedel–Crafts AlkylationGood enantioselectivity (up to 81% ee) nih.gov
Thiophene-2,5-bis(amino-alcohol)Cu(II)-Mediated Aldol ReactionEnantioselective formation of 3-hydroxyindolin-2-ones nih.gov
Chiral Thiophene MonomersPolymerizationSynthesis of chiral polythiophenes nih.gov
Thiolated Amino AlcoholsCatalytic Asymmetric Henry ReactionHigh enantioselectivities (up to 96% ee) researchgate.net

Construction of Multifunctional Molecular Systems

The 2,5-dimethylthiophene (B1293386) moiety is an excellent component for the construction of multifunctional molecular systems, where different parts of the molecule are responsible for distinct properties, such as biological activity or material function. The thiophene unit is found in numerous biologically active compounds, conferring properties that range from antimicrobial and anticancer to anti-inflammatory activities. nih.gov

A clear example of this is the design of novel fungicides. By splicing a thiophene heterocycle with a nicotinic acid moiety, researchers have synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com These compounds were specifically designed to combine the structural features of two different chemical classes to create a new molecule with potent fungicidal activity against cucumber downy mildew. mdpi.com

In the realm of materials science, the incorporation of thiophene units is a cornerstone of conducting polymer research. Chiral polythiophenes, built from monomeric thiophene precursors, can be designed to function as chiral sensors, catalysts, or supports for chiral chromatography, demonstrating the integration of chirality and electronic functionality in a single material. nih.gov The inherent stability and electronic properties of the thiophene ring make this compound a valuable building block for creating these sophisticated, multifunctional systems for both biological and material applications.

Base StructureIntegrated FunctionalityApplication AreaReference
Thiophene CoreGeneral BioactivityAntimicrobial, Antitumor, Anti-inflammatory nih.gov
N-(thiophen-2-yl) nicotinamideFungicidal ActivityAgrochemicals (Control of oomycete diseases) mdpi.com
Chiral PolythiophenesChiral Recognition, CatalysisFunctional Materials (Sensors, Catalysts) nih.gov

Future Research Directions and Perspectives for 2 2,5 Dimethylthiophen 3 Yl Ethanol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(2,5-Dimethylthiophen-3-yl)ethanol will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step procedures that may involve harsh reagents and generate significant waste. Research in this area is anticipated to focus on several key strategies:

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the thiophene (B33073) ring offers a more atom-economical approach. Future studies could explore transition-metal catalysts (e.g., palladium, rhodium, or iridium) to directly couple a suitable ethylene (B1197577) oxide equivalent or a protected 2-bromoethanol (B42945) with 2,5-dimethylthiophene (B1293386).

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. Researchers may investigate the potential of engineered enzymes for the regioselective hydroxylation or alcoholysis of a suitable precursor.

Flow Chemistry: Continuous flow reactors can provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound would be a significant advancement.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields. Future work could optimize microwave-assisted protocols for key bond-forming reactions in the synthesis of the target molecule.

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic C-H ActivationHigh atom economy, reduced wasteDevelopment of selective catalysts
BiocatalysisHigh selectivity, mild conditionsEnzyme engineering and screening
Flow ChemistryScalability, safety, controlReactor design and optimization
Microwave-Assisted SynthesisSpeed, efficiencyProtocol development

Exploration of Undiscovered Chemical Reactivity and Selectivity

The chemical personality of this compound is largely uncharted territory. Future investigations will likely delve into the nuanced reactivity of both the thiophene core and the ethanol (B145695) side chain, aiming to uncover novel transformations and selective functionalizations.

Thiophene Ring Reactivity: While the electrophilic substitution of thiophenes is well-known, the influence of the 2,5-dimethyl and 3-(2-hydroxyethyl) substituents on the regioselectivity of these reactions warrants detailed investigation. Future studies could explore a range of electrophilic reagents to map the reactivity profile of the thiophene ring.

Side-Chain Modifications: The primary alcohol of the ethanol group is a versatile handle for a variety of transformations. Research is expected to focus on its oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to other functional groups such as amines or halides.

Metal-Catalyzed Cross-Coupling Reactions: The thiophene ring can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck). Future work could explore the direct C-H arylation or alkenylation of the thiophene ring, as well as the coupling of a halogenated derivative of this compound.

Advanced Computational Modeling for Predictive Design and Reaction Pathway Analysis

Computational chemistry is set to play a pivotal role in accelerating the research and development of this compound and its derivatives. Density Functional Theory (DFT) and other high-level computational methods can provide deep insights into the molecule's properties and reactivity.

Predicting Reaction Outcomes: Computational models can be employed to predict the regioselectivity of electrophilic substitutions on the thiophene ring and to elucidate the mechanisms of novel reactions. This predictive power can guide experimental design, saving time and resources.

Designing Novel Catalysts: In silico design of catalysts for the sustainable synthesis of this compound can be a key research direction. Computational screening can identify promising catalyst candidates with high activity and selectivity.

Understanding Molecular Properties: Advanced modeling can be used to calculate and predict various molecular properties, such as electronic structure, spectroscopic signatures, and intermolecular interactions. This information is crucial for understanding the behavior of the molecule in different environments and for designing materials with specific properties.

Computational Approach Application Expected Outcome
Density Functional Theory (DFT)Reaction mechanism studiesUnderstanding of reaction pathways
Molecular Dynamics (MD)Simulating behavior in solutionInsight into intermolecular interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactionsDesign of biocatalysts

Integration into Emerging Material Technologies and Smart Systems

The unique combination of a sulfur-containing aromatic ring and a functional side chain makes this compound a promising building block for advanced materials. Future research will likely explore its incorporation into various material technologies.

Organic Electronics: Thiophene-based materials are renowned for their applications in organic electronics. The ethanol functionality of this compound could be used to anchor the molecule to surfaces or to tune the solubility and processing characteristics of resulting polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors: The thiophene ring can be functionalized to create materials that respond to specific analytes. The ethanol group can serve as a point of attachment for receptor units, leading to the development of novel chemical sensors.

Smart Coatings and Films: Polymers derived from this compound could exhibit stimuli-responsive properties, making them suitable for smart coatings that change their properties in response to environmental changes such as light, temperature, or pH.

Design of Next-Generation Thiophene-Based Synthons with Enhanced Reactivity Profiles

This compound itself can serve as a versatile platform for the design and synthesis of a new generation of thiophene-based building blocks, or synthons, with tailored reactivity.

Bifunctional Synthons: By selectively modifying both the thiophene ring and the ethanol side chain, it is possible to create bifunctional synthons that can participate in orthogonal reaction schemes. For example, halogenating the thiophene ring and converting the alcohol to a leaving group would create a synthon capable of undergoing two different types of coupling reactions.

Chiral Synthons: The development of enantioselective methods to introduce chirality, either on the side chain or by creating atropisomers, could lead to valuable chiral thiophene-based synthons for asymmetric synthesis and chiral materials.

Synthons for Supramolecular Chemistry: The ability of the thiophene ring to participate in π-stacking and the hydrogen-bonding capability of the hydroxyl group make this compound and its derivatives interesting candidates for the construction of complex supramolecular architectures.

The exploration of this compound is still in its nascent stages, yet the future research directions outlined here highlight its immense potential to contribute to various fields of chemistry and material science. As researchers continue to unravel its properties and reactivity, this humble molecule may well become a key player in the development of new technologies and synthetic methodologies.

Q & A

Q. What are the established synthetic routes for 2-(2,5-dimethylthiophen-3-yl)ethanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is commonly synthesized via Claisen-Schmidt condensation or modified aldol reactions. For example, 3-acetyl-2,5-dimethylthiophene can react with aldehydes in alkaline ethanol (e.g., NaOH/MeOH) under reflux, yielding derivatives with 76–88% efficiency after recrystallization . Optimization involves:
  • Solvent selection : Polar solvents (methanol, ethanol) enhance solubility of intermediates.
  • Temperature control : Room-temperature stirring (16–24 hours) minimizes side reactions .
  • Catalyst tuning : Alkaline conditions (e.g., NaOH) promote enolate formation.
    Table 1 : Representative Yields and Conditions
SubstrateConditionsYieldReference
3-Acetyl-2,5-dimethylthiopheneNaOH/MeOH, 16 h, RT76%
ThiosemicarbazideReflux (60°C, 5 h)88%

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1647 cm⁻¹, C=C at ~1583 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic planes: 3.19–6.58°) and intermolecular interactions (C–H⋯O hydrogen bonds, π-stacking) . Use SHELX software for refinement, accounting for disordered methyl groups .
  • NMR : Assigns proton environments (e.g., thiophene protons at δ 6.5–7.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or crystallographic refinement results for thiophene-based ethanol derivatives?

  • Methodological Answer : Contradictions may arise from disordered structures (e.g., rotating methyl groups) or overlapping spectral signals. Strategies include:
  • Cross-validation : Compare XRD data with DFT-optimized geometries .
  • Iterative refinement : Use SHELXL to model disorder (e.g., split positions for methyl groups) .
  • Multi-technique analysis : Combine IR, NMR, and mass spectrometry to confirm functional groups .
    Example: In , a disordered methyl group was resolved by refining occupancy ratios in SHELXL .

Q. What computational methods are suitable for studying the electronic properties or reaction mechanisms involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain photochromism in imidazole derivatives .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol vs. chloroform) .
  • Docking Studies : For pharmacological applications, model interactions with biological targets (e.g., antileishmanial enzymes) .

Q. How can the photophysical or pharmacological properties of derivatives be systematically evaluated?

  • Methodological Answer :
  • Photochromism : Monitor UV-Vis spectral shifts (e.g., dimerization-induced absorbance changes at 300–400 nm) .
  • Cytotoxicity : Use MTT assays () to assess cell viability in pharmacological studies .
  • Antimicrobial Activity : Follow standardized protocols (e.g., broth microdilution) for MIC determinations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., bond lengths, reaction yields)?

  • Methodological Answer :
  • Error Source Identification : Check crystallographic data for thermal motion artifacts or refinement biases .
  • Experimental Replication : Repeat syntheses under varying conditions (e.g., pH, temperature) .
  • Statistical Validation : Apply R-factor metrics in SHELXL to assess model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.